
physical and chemical properties of (S)-4-
Isopropyloxazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(S)-4-Isopropyloxazolidine-2-

thione

Cat. No.: B033593 Get Quote

An In-depth Technical Guide to (S)-4-
Isopropyloxazolidine-2-thione
(S)-4-Isopropyloxazolidine-2-thione, a chiral heterocyclic compound, is a valuable asset in

the field of organic synthesis. This technical guide provides a comprehensive overview of its

physical and chemical properties, detailed experimental protocols for its synthesis and

application, and an exploration of its reactivity. This document is intended for researchers,

scientists, and professionals in drug development and fine chemical synthesis.

Core Properties
(S)-4-Isopropyloxazolidine-2-thione is a white to off-white solid at room temperature. Its

structure features a five-membered oxazolidine ring with a sulfur atom double-bonded to the

C2 carbon, and an isopropyl group at the C4 position, conferring chirality to the molecule.

A summary of the key physical and chemical properties is presented in the table below.
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Property Value

Molecular Formula C₆H₁₁NOS

Molecular Weight 145.23 g/mol

CAS Number 84272-19-5

IUPAC Name (4S)-4-(1-methylethyl)-1,3-oxazolidine-2-thione

Melting Point 84-85 °C

Appearance White to off-white solid

Solubility

Good solubility in most organic solvents like

chloroform, dichloromethane, and ethyl acetate.

Limited solubility in water.

Optical Rotation [α]¹⁹D -18.7 (c 0.38, CHCl₃)[1]

The spectral data provides confirmation of the compound's structure.

¹H NMR (CDCl₃):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.3 m 1H H-4

~4.1 t 1H H-5a

~3.6 dd 1H H-5b

~2.4 m 1H CH (isopropyl)

~1.0 d 3H CH₃ (isopropyl)

~0.9 d 3H CH₃ (isopropyl)

~8.0 br s 1H NH

¹³C NMR (CDCl₃):
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Chemical Shift (ppm) Assignment

~190 C=S (C-2)

~70 O-CH₂ (C-5)

~60 N-CH (C-4)

~30 CH (isopropyl)

~18 CH₃ (isopropyl)

~17 CH₃ (isopropyl)

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹) Assignment

~3200 N-H stretch

~2960 C-H stretch (aliphatic)

~1226 C=S stretch[2]

~1150 C-O-C stretch

Mass Spectrometry (EI):

m/z Assignment

145 [M]⁺

102 [M - C₃H₇]⁺[2]

57 [C₃H₇]⁺[2]

Synthesis Protocols
(S)-4-Isopropyloxazolidine-2-thione is most commonly synthesized from the chiral amino

alcohol (S)-valinol. Both conventional heating and microwave-assisted methods have been

developed.
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This method involves the reaction of (S)-valinol with carbon disulfide in the presence of a base.

A highly practical procedure utilizes potassium carbonate and hydrogen peroxide to facilitate

the cyclization[3].

Experimental Protocol:

To a solution of (S)-valinol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add

potassium carbonate (1.0 eq).

Cool the mixture in an ice bath and add carbon disulfide (1.5 eq) dropwise.

After stirring for 30 minutes, slowly add hydrogen peroxide (1.1 eq) while maintaining the

temperature below 10 °C.

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford (S)-4-
Isopropyloxazolidine-2-thione.
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Conventional Synthesis Workflow

Reactants

Process

Product

(S)-Valinol

Mix reactants in solvent

Carbon Disulfide Potassium Carbonate Hydrogen Peroxide

Stir at 0°C to RT

Quench, Extract, Dry

Column Chromatography

(S)-4-Isopropyloxazolidine-2-thione

Click to download full resolution via product page

Caption: Conventional Synthesis Workflow.
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Microwave irradiation offers a significant reduction in reaction time and often leads to improved

yields compared to conventional heating.

Experimental Protocol:

In a dedicated microwave process vial, combine (S)-valinol (1.0 eq), potassium carbonate

(1.0 eq), and carbon disulfide (1.5 eq) in a suitable solvent (e.g., dichloromethane/water)[4].

Seal the vial and place it in a microwave reactor.

Irradiate the mixture at a controlled temperature (e.g., 50 °C) and power (e.g., 50 W) for a

short duration (e.g., 10 minutes).

After cooling, work up the reaction mixture as described in the conventional synthesis

protocol.

Purify the product by column chromatography.
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Microwave-Assisted Synthesis Workflow

Reactants

Process

Product

(S)-Valinol

Combine in Microwave Vial

Carbon Disulfide Potassium Carbonate

Microwave Irradiation
(e.g., 50°C, 10 min)

Cool, Quench, Extract, Dry

Column Chromatography

(S)-4-Isopropyloxazolidine-2-thione
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Caption: Microwave-Assisted Synthesis Workflow.
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Application in Asymmetric Synthesis
(S)-4-Isopropyloxazolidine-2-thione is widely employed as a chiral auxiliary in asymmetric

synthesis, most notably in stereoselective aldol reactions. The bulky isopropyl group effectively

shields one face of the enolate, directing the approach of the electrophile to the opposite face,

thus achieving high diastereoselectivity.

The following is a general protocol for an asymmetric aldol reaction using an N-acyl derivative

of (S)-4-Isopropyloxazolidine-2-thione.

Experimental Protocol:

Step 1: N-Acylation

Dissolve (S)-4-Isopropyloxazolidine-2-thione (1.0 eq) in anhydrous THF and cool to -78

°C.

Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

Quench the reaction with saturated aqueous NH₄Cl and extract the product.

Purify the N-acyl derivative by column chromatography.

Step 2: Aldol Reaction

Dissolve the N-acyl derivative (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).

Stir at 0 °C for 30 minutes, then cool to -78 °C.

Add the aldehyde (1.5 eq) dropwise.

Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
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Quench the reaction with a pH 7 phosphate buffer and extract the aldol adduct.

Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water at 0 °C.

Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium

hydroxide (2.0 eq).

Stir at 0 °C for 4 hours.

Quench the reaction with an aqueous solution of Na₂SO₃.

The chiral auxiliary can be recovered from the organic layer after extraction.

Acidify the aqueous layer and extract the desired β-hydroxy acid product.
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Asymmetric Aldol Reaction Workflow

(S)-4-Isopropyloxazolidine-2-thione

Step 1: N-Acylation
(n-BuLi, Acyl-Cl)

N-Acyl Auxiliary

Step 2: Aldol Reaction
(Bu₂BOTf, Et₃N, Aldehyde)

Aldol Adduct

Step 3: Auxiliary Cleavage
(H₂O₂, LiOH)
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Caption: Asymmetric Aldol Reaction Workflow.
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Biological Activity
While the broader class of oxazolidinones and thiazolidinones has been investigated for

various biological activities, including antibacterial and antifungal properties, specific studies on

the biological activity of (S)-4-Isopropyloxazolidine-2-thione are limited in publicly available

literature. Its primary application remains in the realm of asymmetric synthesis as a chiral

auxiliary. Further research is required to fully elucidate any potential pharmacological properties

of this specific compound.

Safety and Handling
(S)-4-Isopropyloxazolidine-2-thione should be handled in a well-ventilated area, and

appropriate personal protective equipment (PPE), including gloves and safety glasses, should

be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)

provided by the supplier.

This technical guide provides a solid foundation for the understanding and utilization of (S)-4-
Isopropyloxazolidine-2-thione in a research and development setting. Its robust performance

as a chiral auxiliary, coupled with well-established synthetic routes, ensures its continued

importance in modern organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of (S)-4-
Isopropyloxazolidine-2-thione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033593#physical-and-chemical-properties-of-s-4-
isopropyloxazolidine-2-thione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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